Cubebin

説明

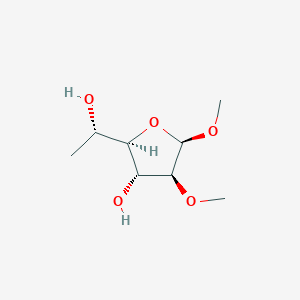

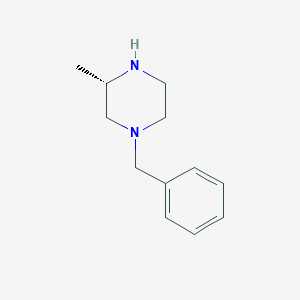

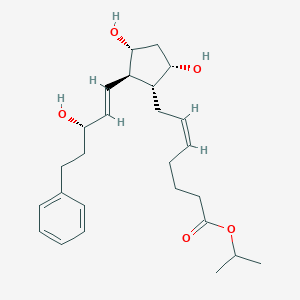

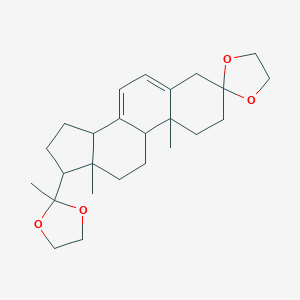

Cubebin is a dibenzylbutyrolactone lignan that is found in the plant Piper cubeba, also known as cubeb or tailed pepper . The plant is mostly grown in Java and Sumatra, and its fruits are gathered before they are ripe and carefully dried . Cubebin is known for its significant anti-inflammatory activity .

Synthesis Analysis

Cubebin can be synthesized from the crude hexane extract of the leaves of Zanthoxyllum naranjillo . The extract is used in the biogenesis of Zinc nanoparticles to assess its potential as an effective antimicrobial agent . Another method involves using Amberlite IR-120 as a heterogeneous catalyst and alcohol (R-OH) as the source of alkyl groups and solvent at temperatures below 120°C .

Molecular Structure Analysis

The molecular structure of Cubebin has been analyzed using nuclear magnetic resonance techniques of hydrogen (1H) and carbon (13C) and HPLC . The molecular formula of Cubebin is C20H20O6 .

Chemical Reactions Analysis

Cubebin has been used in the synthesis of various derivatives. For example, it has been used in the synthesis of (-)-O-methylcubebin, (-)-O-benzylcubebin, (-)-O-acetylcubebin, (-)-O-(N,N-dimethylamino-ethyl)-cubebin, (-)-hinokinin, and (-)-6.6 dinitrohinokinin . The synthesis of these derivatives involves O-alkylation promoted by hydride/alkoxide and alkyl halides .

科学的研究の応用

Antioxidant Properties

rac-Cubebin: has been recognized for its potential antioxidizing action. This property is crucial in the prevention of oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer. The compound’s ability to neutralize free radicals makes it a valuable subject for research in developing antioxidant therapies .

Antiproliferative Activity

The antiproliferative activity of rac-Cubebin is significant in the study of cancer treatment. Its ability to inhibit the growth of cancer cells without affecting healthy cells is a promising avenue for the development of selective anticancer drugs .

Analgesic Effects

rac-Cubebin: exhibits analgesic effects, which are beneficial for pain management. Research into this application could lead to the development of new pain relief medications that are potentially less addictive and have fewer side effects than current opioid-based treatments .

Anti-Inflammatory Uses

The anti-inflammatory properties of rac-Cubebin make it a candidate for treating chronic inflammatory diseases such as arthritis. By reducing inflammation, rac-Cubebin could improve the quality of life for patients suffering from these conditions .

Antimicrobial Activity

rac-Cubebin: has shown antimicrobial activity against a range of pathogens. This is particularly important in an era of increasing antibiotic resistance. Studies are exploring the use of rac-Cubebin as a basis for new antimicrobial agents that could be used to treat bacterial, fungal, and viral infections .

Antispasmodic Potential

The antispasmodic potential of rac-Cubebin suggests its use in alleviating spasms of the muscles or the digestive system. This could lead to new treatments for conditions like irritable bowel syndrome or other spastic disorders .

Safety and Hazards

作用機序

Target of Action

rac-Cubebin, also known as Cubebin, is a lignan compound that has been identified to have several targets of action. One of the primary targets of Cubebin is platelets, where it demonstrates antiplatelet activity . It inhibits platelet aggregation induced by thrombin . Another target of Cubebin is Pks13, a protein involved in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

Cubebin interacts with its targets by binding to them and altering their normal function. In the case of platelets, Cubebin inhibits the aggregation process, which is a crucial step in the formation of a thrombus .

Biochemical Pathways

Cubebin’s antiplatelet activity suggests its involvement in the regulation of the coagulation cascade, a complex biochemical pathway responsible for blood clot formation . Furthermore, Cubebin’s interaction with Pks13 implies its role in the mycolic acid biosynthesis pathway . .

Result of Action

The molecular and cellular effects of Cubebin’s action are primarily related to its antiplatelet and antimycobacterial activities. By inhibiting platelet aggregation, Cubebin may prevent thrombus formation, reducing the risk of cardiovascular diseases . Its potential inhibitory effect on Pks13 could lead to impaired mycolic acid synthesis, affecting the viability of Mycobacterium tuberculosis .

特性

IUPAC Name |

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-VKWYCSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)